molecular formula C20H19N3O3 B2571955 N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-14-8

N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2571955
CAS No.: 898411-14-8
M. Wt: 349.39
InChI Key: YXKPQIOJPMGTQP-UHFFFAOYSA-N
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Description

N1-Benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound featuring a fused pyrroloquinoline core substituted with an oxalamide linkage. The benzyl group at the N1 position and the 2-oxo-tetrahydroquinoline moiety at N2 contribute to its structural uniqueness. Cyclization strategies, as noted in , are critical in optimizing such compounds' pharmaceutical properties, likely enhancing metabolic stability or target binding.

Properties

IUPAC Name

N-benzyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-11-15-10-16(9-14-7-4-8-23(17)18(14)15)22-20(26)19(25)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,7-8,11-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKPQIOJPMGTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multiple steps, starting with the formation of the pyrroloquinoline core. This can be achieved through a series of reactions including cyclization, oxidation, and amide formation. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the chosen synthetic route.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable in organic synthesis.

Biology: In biological research, N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of novel pharmaceuticals.

Industry: In the materials industry, this compound can be used in the synthesis of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-Substituents

  • Target Compound : Benzyl group at N1.
  • N1-(4-Methoxybenzyl) Oxalamide (): A methoxy group at the para position increases electron-donating properties, which may improve solubility or modulate target affinity .

N2-Substituents

  • Target Compound: 2-Oxo-2,4,5,6-tetrahydroquinoline.
  • 1-Methyl-2-Oxo Analog (): Methylation at the 1-position of the pyrroloquinoline core could sterically hinder interactions or alter ring conformation, impacting activity .
  • Hydroxy-Phenyl-Methyl Derivatives (): Substitution with hydroxy-phenyl groups (e.g., compound 14a) introduces polar functional groups, possibly enhancing hydrogen-bonding interactions with biological targets .

Amide Linkage Modifications

  • Oxalamide vs. Butyramide (): Replacement of the oxalamide (-NHC(O)C(O)NH-) with a butyramide (-NHC(O)CH2CH2CH3) reduces rigidity and hydrogen-bonding capacity, likely diminishing target affinity but improving lipophilicity .

Comparative Data Table

Compound Name Substituents (N1/N2) Molecular Weight Biological Activity Yield/Reference
N1-Benzyl-N2-(2-oxo-pyrroloquinolin-8-yl)oxalamide (Target) Benzyl / 2-oxo-tetrahydroquinoline ~409.4 g/mol* Potential CYP inhibition N/A
N1-(2-Chlorobenzyl)-N2-(1-methyl-2-oxo-pyrroloquinolin-8-yl)oxalamide 2-Chlorobenzyl / 1-methyl-2-oxo ~443.9 g/mol Not reported
N-(8,11-Dioxo-pyrroloquinolin-10-yl)benzamide (22) Benzamide / 8,11-dioxo ~374.4 g/mol Not reported 61% yield
8-(Hydroxy-phenyl-methyl)-pyrroloquinolin-4-one (14a) Hydroxy-phenyl-methyl / 4-oxo ~307.3 g/mol CYP inhibition 77% yield
N1-(4-Methoxybenzyl)-N2-(4-methoxyphenyl)oxalamide (14) 4-Methoxybenzyl / 4-methoxyphenyl 285.1 g/mol Not reported 45% yield

*Estimated based on analogous structures.

Biological Activity

N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure

The compound features a unique molecular structure characterized by a pyrroloquinoline core. Its IUPAC name is N-benzyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide, with the following chemical formula: C20H19N3O3C_{20}H_{19}N_{3}O_{3} .

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the pyrroloquinoline core through cyclization and oxidation.
  • Amide formation to yield the final product.
  • Optimization of reaction conditions for high yield and purity is crucial for industrial applications .

This compound interacts with specific molecular targets in biological systems. Its activity may involve:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : It shows potential in modulating receptor activities which can lead to therapeutic effects .

Research Findings

Recent studies have demonstrated various biological activities:

Antimicrobial Activity

In one study, derivatives of similar compounds showed significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at 0.88 μg mm2^{-2}, indicating strong efficacy compared to reference antibiotics .

Anticancer Activity

Another notable finding is the compound's potential anticancer effects. In vivo studies indicated that related compounds suppressed tumor growth in ovarian cancer xenografts by 100% in nude mice models . This suggests that this compound could be a candidate for further anticancer drug development.

Comparative Analysis

A comparative analysis with similar compounds reveals that this specific oxalamide exhibits unique structural features that enhance its reactivity and biological activity:

Compound NameStructure FeaturesBiological Activity
N1-benzyl-N2-(2-methoxybenzyl)-oxalamideMethoxy group enhances solubilityModerate antimicrobial activity
N1-benzyl-N2-(5-methyl-[1,1'-biphenyl]-2-yl)oxalamideBiphenyl group increases lipophilicityHigh anticancer efficacy
N1-benzyl-N2-(2-oxo...)oxalamide Pyrroloquinoline coreStrong enzyme inhibition and anticancer effects

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of histone deacetylases (HDACs), where derivatives of N-benzyl oxalamides demonstrated significant inhibition rates. The results suggest that modifications to the benzyl group can enhance inhibitory potency against HDACs .

Case Study 2: Anticancer Efficacy

In a preclinical trial evaluating the effects of related compounds on cancer cell lines, it was found that the oxalamide derivative induced apoptosis in cancer cells through the activation of caspase pathways. This pathway is crucial for programmed cell death and indicates potential for therapeutic applications in oncology .

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